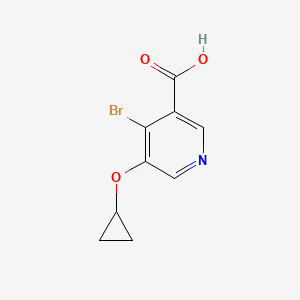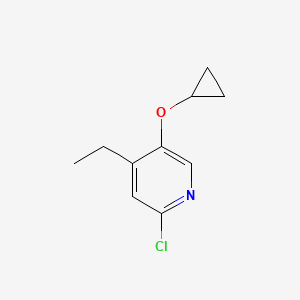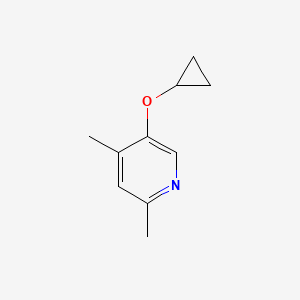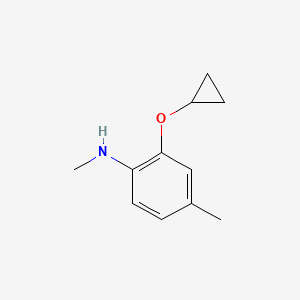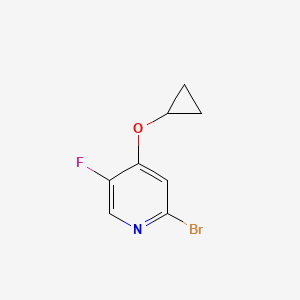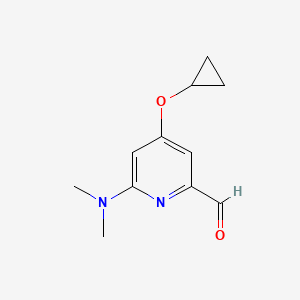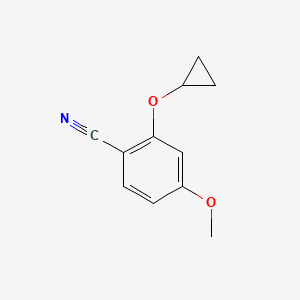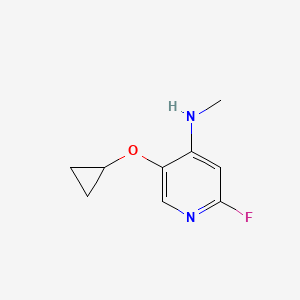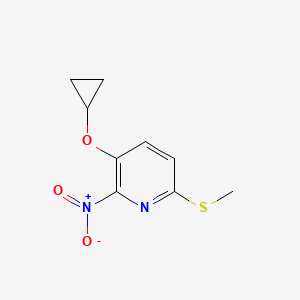
4-Tert-butyl-3-cyclopropoxy-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-3-cyclopropoxy-5-fluoropyridine is a chemical compound with the molecular formula C12H16FNO It is a pyridine derivative characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a fluorine atom attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-3-cyclopropoxy-5-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through a series of condensation reactions involving suitable starting materials.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Introduction of the cyclopropoxy group: The cyclopropoxy group can be introduced through nucleophilic substitution reactions using cyclopropyl halides.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination reactions using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Tert-butyl-3-cyclopropoxy-5-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products:
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Substituted pyridine derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-3-cyclopropoxy-5-fluoropyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-3-cyclopropoxy-5-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the tert-butyl and cyclopropoxy groups can influence its lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
- 3-Tert-butyl-4-cyclopropoxy-5-fluoropyridine
- 4-Tert-butyl-3-cyclopropoxy-6-fluoropyridine
- 4-Tert-butyl-3-cyclopropoxy-5-chloropyridine
Comparison: 4-Tert-butyl-3-cyclopropoxy-5-fluoropyridine is unique due to the specific positioning of the tert-butyl, cyclopropoxy, and fluorine groups on the pyridine ring. This unique arrangement can result in distinct chemical and biological properties compared to its analogs. For example, the fluorine atom’s position can significantly influence the compound’s electronic properties and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H16FNO |
|---|---|
Molekulargewicht |
209.26 g/mol |
IUPAC-Name |
4-tert-butyl-3-cyclopropyloxy-5-fluoropyridine |
InChI |
InChI=1S/C12H16FNO/c1-12(2,3)11-9(13)6-14-7-10(11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
WESZNFYQTKTLBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=NC=C1OC2CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





